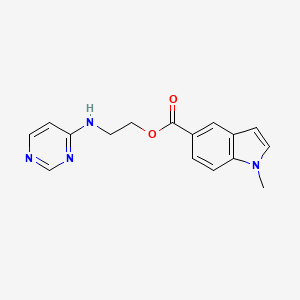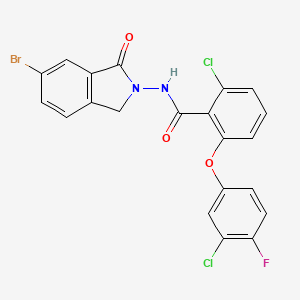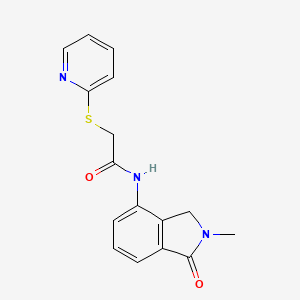
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, also known as PMA, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in biochemical and physiological research. PMA is a derivative of indole-5-carboxylic acid and pyrimidine, and its chemical structure has been extensively studied to understand its mechanism of action and potential benefits in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and regulation. Additionally, 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the upregulation of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been shown to exhibit various biochemical and physiological effects in laboratory experiments. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been shown to modulate the release of various neurotransmitters in the brain, leading to changes in behavior and mood. The compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has several advantages for laboratory experiments, including its potent activity and selectivity for various enzymes and receptors. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate also has several limitations, including its potential toxicity and off-target effects. Careful consideration must be given to the dosage and administration of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate in laboratory experiments to avoid unwanted effects.
Direcciones Futuras
There are several future directions for the study of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, including its potential applications in drug discovery and cancer therapeutics. The compound has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate requires further investigation to fully understand its potential applications in various fields of research.
Conclusion
In conclusion, 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields of research. The compound has been extensively studied, and its mechanism of action and potential benefits have been investigated. Further research is needed to fully understand the potential applications of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate, and its safety and efficacy must be carefully evaluated before its use in humans.
Métodos De Síntesis
The synthesis method for 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate involves the reaction of indole-5-carboxylic acid with pyrimidine in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization. The purity of the final product is critical for the success of laboratory experiments, and several methods have been developed to ensure the quality of 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate.
Aplicaciones Científicas De Investigación
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been extensively used in scientific research to study its potential applications in various fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to exhibit potent antitumor activity in several cancer cell lines, making it a promising candidate for the development of novel cancer therapeutics. Additionally, 2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate has been shown to modulate various neurotransmitter systems in the brain, leading to its potential application in the treatment of neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
2-(pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-8-5-12-10-13(2-3-14(12)20)16(21)22-9-7-18-15-4-6-17-11-19-15/h2-6,8,10-11H,7,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKRVZJSEYMONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OCCNC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-ylamino)ethyl 1-methylindole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethylsulfonyl)-N-[2-(3,5-dimethylphenoxy)-6-fluorophenyl]benzamide](/img/structure/B7432826.png)
![N-[1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7432828.png)
![4-fluoro-N-[2-methoxy-6-(2-methoxyphenoxy)phenyl]-3-methylsulfonylbenzamide](/img/structure/B7432829.png)
![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)
![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)


![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)